molecular formula C15H18N2O2 B7567020 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol

1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol

Cat. No. B7567020
M. Wt: 258.32 g/mol
InChI Key: HUBXSINKENBQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol, also known as PPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PPOP is a piperidine derivative that contains an oxazole ring and a phenyl group. This compound has shown promising results in various studies, and its synthesis method has been well-established.

Scientific Research Applications

1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol has shown potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol has been used as a tool to study the function of the dopamine transporter (DAT). 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol binds to DAT and inhibits its function, leading to an increase in dopamine levels in the brain. This effect has been used to study the role of DAT in various neurological disorders, such as Parkinson's disease and addiction.
In pharmacology, 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol has been studied for its potential as a drug candidate. 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol has shown activity against various drug-resistant bacterial strains, making it a promising candidate for the development of new antibiotics. 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol has also been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol is not fully understood, but it is believed to involve the inhibition of DAT. 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol binds to DAT and prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This effect has been used to study the role of DAT in various neurological disorders, such as Parkinson's disease and addiction.
Biochemical and Physiological Effects
1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol inhibits the growth of various bacterial strains, including drug-resistant strains. 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol has also been shown to inhibit the growth of various cancer cell lines. In vivo studies have shown that 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol increases dopamine levels in the brain, leading to behavioral changes such as increased locomotor activity.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol in lab experiments include its well-established synthesis method, its potential applications in various research fields, and its ability to inhibit the function of DAT. The limitations of using 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol. One direction is to further study its potential as a drug candidate, particularly as an antibiotic and anti-cancer agent. Another direction is to investigate its potential as a tool to study the function of DAT in various neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol involves the reaction of 5-phenyl-3-chloromethyl-1,2-oxazole with piperidine-4-ol in the presence of a base. The reaction proceeds via nucleophilic substitution, and 1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol is obtained as a white crystalline solid in high yield. The purity of the compound can be verified using analytical techniques such as NMR and HPLC.

properties

IUPAC Name

1-[(5-phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-14-6-8-17(9-7-14)11-13-10-15(19-16-13)12-4-2-1-3-5-12/h1-5,10,14,18H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBXSINKENBQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.